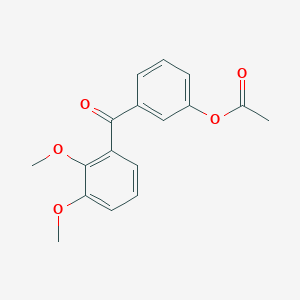

3-Acetoxy-2',3'-dimethoxybenzophenone

Descripción

3-Acetoxy-2',3'-dimethoxybenzophenone is a substituted benzophenone derivative characterized by acetoxy and methoxy groups at the 3- and 2',3'-positions, respectively. Its molecular formula is C₁₇H₁₆O₅ (inferred from structural analogs), with a molecular weight of ~300.3 g/mol. This compound is primarily utilized in industrial and scientific research settings . Key physical properties include a boiling point of 476°C (at 760 mmHg) and a density of 1.186 g/cm³ . Its synthesis often involves acetylation of phenolic precursors or coupling reactions, as seen in related compounds .

Propiedades

IUPAC Name |

[3-(2,3-dimethoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-13-7-4-6-12(10-13)16(19)14-8-5-9-15(20-2)17(14)21-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMSQOWOAUPEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C(=CC=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641671 | |

| Record name | 3-(2,3-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-36-4 | |

| Record name | [3-(Acetyloxy)phenyl](2,3-dimethoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-2’,3’-dimethoxybenzophenone typically involves the esterification of 3-hydroxy-2’,3’-dimethoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl group to the acetoxy group.

Industrial Production Methods

While specific industrial production methods for 3-Acetoxy-2’,3’-dimethoxybenzophenone are not widely documented, the general approach involves large-scale esterification reactions using optimized conditions to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-Acetoxy-2’,3’-dimethoxybenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group under basic conditions.

Major Products Formed

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Acetoxy-2’,3’-dimethoxybenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Acetoxy-2’,3’-dimethoxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and dimethoxy groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The biological activity, physical properties, and applications of benzophenone derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Key Differences and Implications

Substituent Positions: The 2',3'-dimethoxy configuration in the target compound contrasts with the 4,4′-dimethoxy arrangement in simpler analogs. For example, 4,4′-dihydroxy-3,3′-dimethoxybenzophenone exhibits strong OAT3 inhibition due to its hydroxyl groups, which enhance binding affinity .

Functional Groups: Acetoxy vs. Hydroxy: Acetoxy groups increase lipophilicity, improving membrane permeability but reducing hydrogen-bonding capacity compared to hydroxyl groups. This may explain the industrial (rather than pharmacological) prominence of 3-acetoxy derivatives . Thiocarbonyl Analogs: ESR studies show that sulfur-containing derivatives (e.g., 4,4′-dimethoxythiobenzophenone) exhibit greater spin delocalization and radical adduct formation than oxygen-based analogs, highlighting electronic structure differences .

Thermal and Physical Properties: The acetoxy group contributes to higher boiling points (e.g., 476°C) compared to non-acetylated derivatives like 4,4′-dimethoxybenzophenone (mp 141–146°C) . Sublimation enthalpies vary significantly; 2-hydroxy-4,4′-dimethoxybenzophenone has a lower enthalpy (107.3 kJ/mol) than hydroxyl-free analogs .

Biological Activity: OAT3 Inhibition: 4,4′-dihydroxy-3,3′-dimethoxybenzophenone (IC₅₀ <5 µM) outperforms ursolic acid (IC₅₀ = 18.9 µM), suggesting hydroxyl and methoxy groups synergistically enhance inhibition . UV Absorption: 2,2′-dihydroxy-4,4′-dimethoxybenzophenone is used in sunscreens due to its UV-filtering capacity, a property absent in acetoxy derivatives .

Actividad Biológica

3-Acetoxy-2',3'-dimethoxybenzophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and material science. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound (C₁₇H₁₆O₅) features an acetoxy group and two methoxy groups attached to a benzophenone core. Its unique substitution pattern enhances its reactivity and biological activity compared to similar compounds. The presence of these functional groups is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The acetoxy and methoxy groups can modulate binding affinities, influencing enzymatic activities and cellular processes. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to anticancer effects.

- Antimicrobial Properties : Studies suggest that it exhibits antimicrobial activity against certain pathogens, making it a candidate for therapeutic applications.

- Photoinitiation : It can absorb UV light, generating free radicals that initiate polymerization reactions, which is useful in industrial applications.

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. A study evaluated its effects on cancer cell lines, revealing significant cytotoxicity. The compound was found to induce apoptosis in cancer cells through the activation of intrinsic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| HeLa (Cervical) | 12.5 | Cell cycle arrest |

| A549 (Lung) | 10.8 | Intrinsic pathway activation |

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial strains. The results indicate that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Case Studies

- In Vitro Cancer Study : A study published in Food & Function demonstrated the compound's ability to inhibit the growth of MCF-7 breast cancer cells by inducing apoptosis and disrupting mitochondrial function .

- Antimicrobial Efficacy : Another investigation highlighted its effectiveness against Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents.

Industrial Uses

Beyond its biological activities, this compound is utilized in various industrial applications:

- Photoinitiators : Its ability to generate free radicals upon UV exposure makes it valuable in the polymerization process for coatings and adhesives.

- Synthesis Intermediate : It serves as an intermediate in synthesizing more complex organic molecules.

Therapeutic Potential

The compound's promising biological activities have led to investigations into its therapeutic potential for treating conditions such as:

- Cancer

- Infections caused by resistant bacteria

- Inflammatory diseases due to its enzyme inhibition properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.